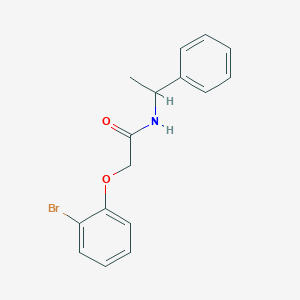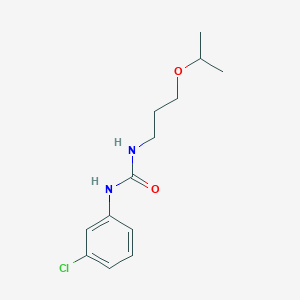
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide, also known as BPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new therapeutics. In pharmacology, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of GABA receptors. In neuroscience, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential to improve cognitive function and memory.
Mécanisme D'action
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide is believed to exert its effects by modulating the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Specifically, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties, as well as the ability to improve cognitive function and memory. Additionally, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to modulate the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide for lab experiments is its ability to modulate the activity of GABA receptors, which are involved in a wide range of physiological processes. Additionally, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new therapeutics. However, one of the limitations of 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide. One area of interest is the development of new therapeutics based on 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide, particularly for the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide and its effects on neuronal excitability. Finally, there is potential for 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide to be used as a research tool for studying the role of GABA receptors in various physiological processes.
Méthodes De Synthèse
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide can be synthesized through a multistep process that involves the reaction between 2-bromophenol and 1-phenylethylamine to form 2-(2-bromophenoxy)ethylamine. This intermediate is then reacted with acetic anhydride to produce 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(13-7-3-2-4-8-13)18-16(19)11-20-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXRATAQQAXVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)
![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)


![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
methanone](/img/structure/B5168266.png)

![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)
![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
